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Cyclooctanecarboxaldehyde,1-methyl-

Cat. No.: B13267345
M. Wt: 154.25 g/mol
InChI Key: WFRMWNWHWCVMQP-UHFFFAOYSA-N
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Description

Cyclooctanecarboxaldehyde,1-methyl- is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclooctanecarboxaldehyde,1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclooctanecarboxaldehyde,1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B13267345 Cyclooctanecarboxaldehyde,1-methyl-

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-methylcyclooctane-1-carbaldehyde

InChI

InChI=1S/C10H18O/c1-10(9-11)7-5-3-2-4-6-8-10/h9H,2-8H2,1H3

InChI Key

WFRMWNWHWCVMQP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCCC1)C=O

Origin of Product

United States

Synthetic Methodologies for 1 Methylcyclooctanecarboxaldehyde

Advanced Aldehyde Functional Group Introduction

Grignard-Type or Organolithium Chemistry Followed by Oxidation

A primary and logical approach to the synthesis of 1-methylcyclooctanecarboxaldehyde involves the creation of the corresponding alcohol, (1-methylcyclooctyl)methanol, followed by its oxidation. Both Grignard and organolithium reagents are powerful tools for the formation of carbon-carbon bonds and the generation of alcohol intermediates. purdue.edunih.gov

A feasible Grignard-based synthesis would commence with a suitable cyclooctane (B165968) derivative. For instance, the reaction of a cyclooctyl Grignard reagent, such as cyclooctylmagnesium bromide, with formaldehyde (B43269) would yield cyclooctylmethanol. Subsequent methylation at the 1-position of the cyclooctane ring is not straightforward. A more likely route would involve the reaction of methylmagnesium bromide with cyclooctanecarboxylic acid or its ester derivative. mnstate.edu This would lead to the formation of 1-methylcyclooctanol, which would then require a separate step to introduce the carboxaldehyde group.

A more direct route would be the addition of a methyl Grignard reagent (methylmagnesium bromide) to cyclooctanone (B32682), which would produce 1-methylcyclooctanol. youtube.com This tertiary alcohol could then undergo a sequence of reactions to introduce the one-carbon aldehyde functionality at the 1-position, though this would be a multi-step and potentially low-yielding process.

Organolithium chemistry offers a similar, and often more reactive, alternative. nih.gov Methyllithium (B1224462) could be reacted with cyclooctanone to yield 1-methylcyclooctanol. The resulting tertiary alcohol would then need to be converted to the target aldehyde. A more direct, albeit challenging, approach would be the reaction of methyllithium with cyclooctanecarbonyl chloride, which could potentially lead to the formation of 1-methylcyclooctanecarboxaldehyde after a second addition of methyllithium and subsequent workup. However, controlling such reactions to prevent the formation of the corresponding tertiary alcohol can be difficult.

Once the precursor alcohol, (1-methylcyclooctyl)methanol, is synthesized, its oxidation to the aldehyde is a standard transformation. A variety of reagents can be employed for this purpose, with the choice depending on the desired selectivity and reaction conditions. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used to convert primary alcohols to aldehydes without over-oxidation to the carboxylic acid. purdue.edu

Table 1: Potential Reagents for the Oxidation of (1-Methylcyclooctyl)methanol

ReagentDescription
Pyridinium Chlorochromate (PCC)A milder version of chromic acid, often used for the selective oxidation of primary alcohols to aldehydes.
Dess-Martin Periodinane (DMP)A hypervalent iodine reagent known for its mild and selective oxidation of primary and secondary alcohols.
Swern OxidationUtilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by a hindered base.
TEMPO-mediated OxidationEmploys (2,2,6,6-tetramethylpiperidin-1-yl)oxyl as a catalyst in the presence of a stoichiometric oxidant.

Stereoselective Synthetic Pathways

Introducing a methyl group at the 1-position of cyclooctanecarboxaldehyde creates a chiral center. Therefore, controlling the stereochemistry of this center is a critical aspect of the synthesis, leading to the exploration of stereoselective pathways.

Chiral Auxiliary and Ligand-Controlled Methods

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. york.ac.ukharvard.edu In the context of synthesizing 1-methylcyclooctanecarboxaldehyde, a chiral auxiliary could be attached to a cyclooctanecarboxaldehyde precursor to control the facial selectivity of the methylation step.

For example, cyclooctanecarboxaldehyde could be converted into a chiral imine or enamine using a chiral amine auxiliary. The resulting chiral intermediate would then be subjected to methylation, with the chiral auxiliary sterically hindering one face of the molecule, thereby directing the incoming methyl group to the other face. Subsequent hydrolysis would remove the auxiliary, yielding the enantiomerically enriched 1-methylcyclooctanecarboxaldehyde. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the asymmetric alkylation of various carbonyl compounds. york.ac.uk

Table 2: Examples of Chiral Auxiliaries for Asymmetric Alkylation

Chiral AuxiliaryTypical Application
Evans OxazolidinonesAsymmetric alkylation of imides derived from carboxylic acids.
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)Asymmetric alkylation of aldehydes and ketones via their chiral hydrazones.
(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP)The enantiomer of SAMP, providing access to the opposite product enantiomer.
Chiral SulfiniminesUsed to direct the addition of nucleophiles to imines.

Ligand-controlled methods involve the use of a chiral ligand in conjunction with a metal catalyst to induce enantioselectivity. For the synthesis of 1-methylcyclooctanecarboxaldehyde, a chiral ligand could be used to modify a metal catalyst in a reaction involving the methylation of a cyclooctanecarboxaldehyde derivative.

Enantioselective Catalysis in Alkylation and Functionalization

Enantioselective catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov For the synthesis of 1-methylcyclooctanecarboxaldehyde, enantioselective alkylation of a suitable precursor would be a key strategy.

One potential approach is the enantioselective methylation of the enolate or enamine derived from cyclooctanecarboxaldehyde. This could be achieved using a chiral phase-transfer catalyst or a chiral proton source in a deprotonation-alkylation sequence. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for enantioselective alkylations of aldehydes. nih.gov Chiral secondary amines, such as those derived from proline, can catalyze the enantioselective α-alkylation of aldehydes via the formation of a transient chiral enamine. nih.gov

Another avenue for enantioselective synthesis involves the catalytic asymmetric functionalization of a prochiral cyclooctene (B146475) derivative. For example, a catalytic asymmetric hydroformylation of 1-methylcyclooctene (B1609318) could, in principle, yield the desired aldehyde with control over the newly formed stereocenter. However, controlling the regioselectivity of such a reaction on a substituted cycloalkene can be challenging.

Chemical Reactivity and Mechanistic Investigations of 1 Methylcyclooctanecarboxaldehyde

Reactions of the Aldehyde Moiety

The reactivity of the aldehyde group in 1-methylcyclooctanecarboxaldehyde is a focal point of its chemical profile. The inherent polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. However, the steric bulk imposed by the 1-methylcyclooctyl substituent is a critical factor governing the feasibility and rates of these reactions.

Nucleophilic Additions and Condensations

Nucleophilic addition is a fundamental reaction of aldehydes. wikipedia.orgyoutube.comlibretexts.orgmasterorganicchemistry.comlibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org For 1-methylcyclooctanecarboxaldehyde, the accessibility of the carbonyl carbon to incoming nucleophiles is significantly impeded.

Condensation reactions, such as the aldol (B89426) condensation, typically involve the formation of an enolate followed by its reaction with another carbonyl compound. Due to the absence of α-hydrogens in 1-methylcyclooctanecarboxaldehyde, it cannot form an enolate and thus cannot act as the nucleophilic component in a self-condensation reaction. It could, in principle, act as an electrophilic acceptor for an enolate derived from another aldehyde or ketone in a crossed-aldol reaction. However, the steric hindrance around the carbonyl group would likely make this reaction slow and inefficient.

Table 3.1.1: Predicted Reactivity in Nucleophilic Additions and Condensations

Reaction TypeReagent ExamplePredicted Outcome for 1-MethylcyclooctanecarboxaldehydeRationale
Grignard ReactionPhenylmagnesium bromideSlow reaction, potentially requiring forcing conditions to form 1-(1-hydroxy-1-phenylmethyl)methylcyclooctane.Severe steric hindrance at the carbonyl carbon.
Wittig ReactionMethylenetriphenylphosphoraneLikely to be very slow or may not proceed to a significant extent to form 1-ethenyl-1-methylcyclooctane.The bulky ylide would face significant steric repulsion.
Aldol CondensationAcetone (as enolate source)Very slow or no reaction to form the corresponding β-hydroxyketone.High steric hindrance at the electrophilic carbonyl carbon.

Oxidation and Reduction Pathways

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are expected to convert 1-methylcyclooctanecarboxaldehyde to 1-methylcyclooctanecarboxylic acid. The reaction mechanism would involve the initial formation of a hydrate, which is then oxidized. The steric hindrance is less of a prohibitive factor for oxidation compared to nucleophilic additions involving bulky reagents.

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (1-methylcyclooctyl)methanol, can be achieved using various reducing agents. Metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. youtube.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon. Due to the small size of the hydride ion, steric hindrance is less likely to prevent this reaction, although it might proceed at a slower rate compared to unhindered aldehydes.

Table 3.1.2: Predicted Oxidation and Reduction Reactions

TransformationReagentPredicted Product
OxidationPotassium permanganate (KMnO₄)1-Methylcyclooctanecarboxylic acid
ReductionSodium borohydride (NaBH₄)(1-Methylcyclooctyl)methanol

Enamine and Imine Formation in Synthetic Sequences

The reaction of aldehydes with primary or secondary amines leads to the formation of imines and enamines, respectively. masterorganicchemistry.comwikipedia.orglibretexts.org These reactions proceed via a nucleophilic addition of the amine to the carbonyl group, followed by dehydration. masterorganicchemistry.comwikipedia.org

Imine Formation: The reaction of 1-methylcyclooctanecarboxaldehyde with a primary amine (R-NH₂) would be expected to form an imine. masterorganicchemistry.com The initial nucleophilic attack of the amine might be slowed by steric hindrance, but the subsequent dehydration to the C=N double bond is often a strong thermodynamic driving force.

Enamine Formation: Since 1-methylcyclooctanecarboxaldehyde lacks α-hydrogens, it cannot form an enamine in the traditional sense where the double bond is formed between the former carbonyl carbon and an adjacent carbon. wikipedia.orgmasterorganicchemistry.com Enamine formation requires the presence of at least one α-hydrogen to be removed during the final step of the mechanism. wikipedia.orgmasterorganicchemistry.com

Transformations Involving the Cyclooctane (B165968) Ring

While the primary reactivity is centered on the aldehyde group, the cyclooctane ring itself can potentially undergo transformations.

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions of cycloalkanes are known but are generally driven by the relief of ring strain or the formation of a more stable carbocation intermediate. The cyclooctane ring is relatively flexible and does not possess significant ring strain compared to smaller rings like cyclobutane. wikipedia.org Therefore, ring expansion or contraction reactions initiated from 1-methylcyclooctanecarboxaldehyde are not expected to be facile under normal conditions. Such transformations often require specific functional group arrangements, such as a leaving group on an exocyclic carbon, which are not present in the parent aldehyde.

Functionalization of Ring Carbon Atoms

Direct functionalization of the C-H bonds of the cyclooctane ring in 1-methylcyclooctanecarboxaldehyde would be challenging due to the unactivated nature of these bonds. Such reactions typically require harsh conditions, for instance, using free-radical halogenation, which would likely also affect the aldehyde group. More controlled functionalization would necessitate the introduction of other functional groups onto the ring through separate synthetic steps, starting from a different cyclooctane derivative.

Mechanistic Elucidation of Key Transformations

The investigation into the mechanisms of chemical reactions involving 1-Methylcyclooctanecarboxaldehyde would typically involve a multi-faceted approach, combining experimental and theoretical techniques to provide a complete picture of the reaction pathways.

For a hypothetical reaction, the rate law would take the general form:

Rate = k[1-Methylcyclooctanecarboxaldehyde]m[Reactant B]n

Where 'm' and 'n' are the reaction orders that must be determined experimentally. libretexts.org

A sample data table for such a kinetic study would resemble the following:

ExperimentInitial [1-Methylcyclooctanecarboxaldehyde] (M)Initial [Reactant B] (M)Initial Rate (M/s)
10.100.101.5 x 10-3
20.200.103.0 x 10-3
30.100.206.0 x 10-3

This is a hypothetical data table for illustrative purposes only.

Computational chemistry provides invaluable insights into reaction mechanisms at the molecular level. youtube.com Using quantum mechanical methods, researchers can model the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. youtube.com The transition state represents the highest energy point along the reaction coordinate and is critical for understanding the reaction's feasibility and kinetics. youtube.comrsc.org

Software packages like ORCA and Avogadro can be used to perform these calculations, allowing for the visualization of molecular orbitals and vibrational frequencies to confirm the nature of the stationary points on the potential energy surface. youtube.com

A typical computational analysis would yield data such as:

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Key Geometric Parameters
ReactantsDFT/B3LYP/6-31G0.0Bond lengths, angles
Transition StateDFT/B3LYP/6-31G+25.3Imaginary frequency, forming/breaking bond lengths
ProductsDFT/B3LYP/6-31G*-15.7Bond lengths, angles

This is a hypothetical data table for illustrative purposes only.

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. nih.gov By replacing an atom in 1-Methylcyclooctanecarboxaldehyde with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), scientists can track the position of the label in the product molecules using techniques like mass spectrometry or NMR spectroscopy. nih.govnih.govrsc.org

This method can elucidate bond-breaking and bond-forming steps and can also be used to determine kinetic isotope effects (KIEs), which provide further information about the rate-determining step of the reaction. rsc.orgbiorxiv.org

An example of how isotopic labeling could be applied is in studying the mechanism of a reduction reaction of the aldehyde group.

Labeled ReactantObserved Product(s)Mechanistic Implication
1-Methylcyclooctane-1-¹³carboxaldehydeProduct with ¹³C incorporated into the alcohol groupConfirms the carbon skeleton remains intact during the reaction.
1-Methylcyclooctanecarboxaldehyde (reaction with NaBD₄)Product with deuterium (B1214612) attached to the carbinol carbonIndicates hydride transfer from the reducing agent to the carbonyl carbon.

This is a hypothetical data table for illustrative purposes only.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Cyclooctanecarboxaldehyde, 1-methyl-, one would expect to see distinct signals for the aldehydic proton, the methyl protons, and the protons of the cyclooctane (B165968) ring. The chemical shifts and splitting patterns would be crucial for confirming the structure.

Carbon-13 NMR (¹³C NMR) Analysis

A ¹³C NMR spectrum indicates the number of different types of carbon atoms in a molecule. For the target compound, distinct signals would be expected for the carbonyl carbon of the aldehyde, the quaternary carbon at position 1, the methyl carbon, and the various methylene (B1212753) carbons of the cyclooctane ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for establishing the connectivity of atoms within a molecule. nih.govchemspider.com

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of the protons around the cyclooctane ring. chemspider.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly attached proton and carbon atoms, assigning specific protons to their corresponding carbons. nist.gov

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is critical for identifying the attachment of the methyl and aldehyde groups to the cyclooctane ring. nist.gov

Conformational Analysis by Variable Temperature NMR

The cyclooctane ring is known for its conformational flexibility. Variable temperature NMR studies would be necessary to investigate the conformational dynamics of Cyclooctanecarboxaldehyde, 1-methyl-. By analyzing the changes in the NMR spectrum at different temperatures, it would be possible to determine the predominant conformers and the energy barriers between them.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. For Cyclooctanecarboxaldehyde, 1-methyl-, the IR spectrum would be expected to show a characteristic strong absorption for the carbonyl (C=O) stretch of the aldehyde group, typically in the region of 1740-1720 cm⁻¹. Additionally, C-H stretching and bending vibrations for the alkane and methyl groups would be observed.

Without experimental data, the following data tables remain unpopulated.

Data Tables

Table 1: ¹H NMR Data for Cyclooctanecarboxaldehyde, 1-methyl-

Chemical Shift (ppm) Multiplicity Integration Assignment
Data Not Available
Data Not Available
Data Not Available

Table 2: ¹³C NMR Data for Cyclooctanecarboxaldehyde, 1-methyl-

Chemical Shift (ppm) Assignment
Data Not Available
Data Not Available
Data Not Available

Table 3: IR Absorption Data for Cyclooctanecarboxaldehyde, 1-methyl-

Frequency (cm⁻¹) Description of Vibration
Data Not Available
Data Not Available

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a valuable technique for obtaining information about the vibrational modes of a molecule, which is complementary to Infrared (IR) spectroscopy. libretexts.org For Cyclooctanecarboxaldehyde, 1-methyl-, the Raman spectrum is expected to reveal characteristic vibrations of its key structural components: the cyclooctane ring, the methyl group, and the aldehyde functional group. Raman is particularly effective at detecting vibrations of non-polar bonds, such as the C-C bonds within the ring structure, and symmetric stretches. nih.gov

The spectrum would be characterized by several key regions:

C-H Stretching Region (2800-3000 cm⁻¹): This region would display strong peaks corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclooctane ring and the 1-methyl group. A distinct, though typically weaker, peak for the aldehydic C-H stretch is expected near 2720 cm⁻¹.

Carbonyl (C=O) Stretching (1720-1740 cm⁻¹): The C=O stretch of a saturated aliphatic aldehyde typically appears as a strong, sharp band in this region. In Raman spectroscopy, this peak may be less intense than in its corresponding IR spectrum but is crucial for confirming the aldehyde group.

Fingerprint Region (< 1500 cm⁻¹): This complex region contains a wealth of structural information, including C-H bending vibrations, C-C stretching of the ring, and skeletal deformations of the eight-membered ring. rsc.org Vibrations associated with the methyl group and the C-CHO bond would also be present. The specific pattern of peaks in this region serves as a unique fingerprint for the molecule. libretexts.org

Table 1: Predicted Key Raman Shifts for Cyclooctanecarboxaldehyde, 1-methyl-

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
C-H Stretch (Ring & Methyl) 2800 - 3000 Strong
C-H Stretch (Aldehyde) ~2720 Weak-Medium
C=O Stretch (Aldehyde) 1720 - 1740 Medium-Strong
CH₂ Scissoring 1440 - 1470 Medium
C-C Stretch (Ring) 800 - 1200 Medium

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information on the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. numberanalytics.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's molecular formula. While nominal mass spectrometry might identify the molecular weight of Cyclooctanecarboxaldehyde, 1-methyl- as 154, this could correspond to multiple molecular formulas. HRMS measures the mass with extremely high accuracy (typically to four or more decimal places), allowing for the differentiation of compounds with the same nominal mass. nih.gov

The molecular formula for Cyclooctanecarboxaldehyde, 1-methyl- is C₁₀H₁₈O. Using the exact masses of the most abundant isotopes (¹²C = 12.0000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated.

Calculated Exact Mass (C₁₀H₁₈O): 154.13577 Da

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would definitively confirm the molecular formula as C₁₀H₁₈O, ruling out other possibilities such as C₉H₁₄O₂ (154.09938 Da) or C₁₁H₂₂ (154.17215 Da).

Fragmentation Pathway Analysis for Structural Insights

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in predictable ways. The resulting fragmentation pattern provides a structural fingerprint. For Cyclooctanecarboxaldehyde, 1-methyl-, fragmentation is expected to be directed by the functional groups and the cyclic structure.

The initial step is the formation of the molecular ion [M]⁺• at m/z 154. Key fragmentation pathways would include:

Alpha-Cleavage: This is a characteristic fragmentation for aldehydes, involving the cleavage of bonds adjacent to the carbonyl group. whitman.edu

Loss of the hydrogen radical from the aldehyde group to give a stable acylium ion at m/z 153 ([M-1]⁺). libretexts.org

Loss of the formyl radical (•CHO) to yield a fragment at m/z 125 ([M-29]⁺). This cation would correspond to the 1-methylcyclooctyl cation.

McLafferty Rearrangement: This rearrangement is possible for aldehydes with a γ-hydrogen available for abstraction. youtube.com In this case, a six-membered ring transition state can lead to the elimination of a neutral alkene (a C₅H₁₀ fragment from the ring) and the formation of a radical cation at m/z 84 .

Ring Cleavage: The cyclooctane ring itself can undergo fragmentation. A common pathway for cyclic alkanes is the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) after initial ring opening, leading to a fragment at m/z 126 . Subsequent losses of alkyl radicals are also probable, giving rise to a series of peaks separated by 14 mass units (CH₂). libretexts.org

Loss of Methyl Group: Cleavage of the C-C bond can result in the loss of the methyl radical (•CH₃, 15 Da), producing a fragment ion at m/z 139 .

Table 2: Plausible Mass Spectrometry Fragments for Cyclooctanecarboxaldehyde, 1-methyl-

m/z Proposed Fragment Identity Fragmentation Pathway
154 [C₁₀H₁₈O]⁺• Molecular Ion
153 [C₁₀H₁₇O]⁺ α-Cleavage: Loss of •H
139 [C₉H₁₅O]⁺ Loss of •CH₃
125 [C₉H₁₇]⁺ α-Cleavage: Loss of •CHO
84 [C₅H₈O]⁺• McLafferty Rearrangement
55 [C₄H₇]⁺ Further fragmentation of the ring

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. uobabylon.edu.iq

Electronic Absorption Studies and Chromophore Analysis

The key chromophore (light-absorbing part) in Cyclooctanecarboxaldehyde, 1-methyl- is the carbonyl group (C=O) of the aldehyde. Saturated aldehydes and ketones exhibit two characteristic electronic transitions. quora.com

n → π* Transition: This transition involves the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom) to the antibonding π* orbital of the carbonyl group. libretexts.org This is a relatively low-energy transition, resulting in a weak absorption band at a longer wavelength, typically in the range of 270-300 nm . masterorganicchemistry.com This transition is formally "forbidden" by symmetry rules, which accounts for its low intensity (molar absorptivity, ε < 100). The presence of this weak band is highly characteristic of a carbonyl compound.

π → π* Transition: This involves the excitation of an electron from the bonding π orbital to the antibonding π* orbital of the C=O double bond. This is a higher-energy transition and results in a much stronger absorption band at a shorter wavelength, typically around 180-200 nm . uobabylon.edu.iq This absorption is often too energetic to be recorded by standard UV spectrophotometers. libretexts.org

Solvent polarity can influence the position of the n → π* transition; polar, hydrogen-bonding solvents tend to stabilize the non-bonding ground state, increasing the transition energy and causing a shift to shorter wavelengths (a hypsochromic or "blue" shift). researchgate.net

Table 3: Expected UV-Vis Absorption Data for Cyclooctanecarboxaldehyde, 1-methyl-

Transition Typical λₘₐₓ (nm) Molar Absorptivity (ε) Orbital Origin
n → π* 270 - 300 Low (< 100) Non-bonding (O) → π* (C=O)

Advanced Spectroscopic Integration for Purity and Identity Confirmation

The definitive confirmation of the structure and purity of Cyclooctanecarboxaldehyde, 1-methyl- requires the integration of data from multiple spectroscopic techniques. numberanalytics.com While each method provides a piece of the puzzle, their combined information creates a robust and unambiguous structural proof. youtube.com

The process of integration works as follows:

Mass Spectrometry (MS) provides the molecular weight and, via HRMS, the exact molecular formula (C₁₀H₁₈O). numberanalytics.com The fragmentation pattern then offers initial clues about the connectivity, such as the presence of a -CHO group (loss of 29) and a methyl group (loss of 15).

Raman and IR Spectroscopy confirm the presence of key functional groups. The characteristic C=O stretch confirms the aldehyde, while the C-H stretches and fingerprint region vibrations corroborate the aliphatic cyclic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (though not detailed above) would be the cornerstone of the final structural proof. ¹H NMR would show the number of distinct proton environments, their integrations would give the relative number of protons, and splitting patterns would reveal proton-proton coupling, establishing the connectivity of the entire carbon skeleton. ¹³C NMR would show the number of unique carbon atoms, confirming the presence of the carbonyl carbon, the quaternary carbon at position 1, the methyl carbon, and the seven distinct carbons of the cyclooctane ring.

UV-Vis Spectroscopy confirms the electronic nature of the chromophore, with the characteristic weak n → π* transition providing strong evidence for the isolated carbonyl group. masterorganicchemistry.com

By combining these methods, a chemist can assemble the full structural picture, ensuring all data points are consistent with the proposed structure of Cyclooctanecarboxaldehyde, 1-methyl-. acs.org Furthermore, the purity of the sample can be assessed by the absence of extraneous peaks in the various spectra, which would indicate the presence of impurities.

Analysis of "Cyclooctanecarboxaldehyde, 1-methyl-" Reveals Data Scarcity in Public Scientific Databases

Despite a thorough search of public scientific databases and chemical libraries, detailed analytical data for the chemical compound Cyclooctanecarboxaldehyde, 1-methyl- remains elusive. Specifically, experimental data from coupled chromatographic-spectroscopic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), which is a gold standard for the identification and structural elucidation of volatile and semi-volatile organic compounds, is not publicly available.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In a typical GC-MS analysis, a chemical sample is vaporized and separated into its individual components in a chromatographic column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. nih.gov

For many common chemical compounds, extensive libraries of these mass spectra, such as those maintained by the National Institute of Standards and Technology (NIST), are available for comparison and identification. However, for "Cyclooctanecarboxaldehyde, 1-methyl-," no such reference spectra appear to exist in these major databases.

Similarly, predictive models that can computationally generate a theoretical mass spectrum based on a compound's chemical structure did not yield accessible results for this specific aldehyde. The analysis of aldehydes by GC-MS can sometimes be challenging due to their reactivity and may require a derivatization step to enhance volatility and stability, a common practice in the analysis of carbonyl compounds. nih.govsigmaaldrich.com This process, which involves a chemical reaction to create a more readily analyzable derivative, further complicates the prediction of mass spectral data without specific experimental validation.

The absence of this fundamental data prevents a detailed discussion of the compound's expected behavior in a GC-MS system, including its retention time and characteristic mass fragmentation patterns. Retention time is the time it takes for a compound to travel through the GC column, while the fragmentation pattern reveals the masses of the smaller ion fragments that are formed when the molecule is bombarded with electrons. Both are critical for the unambiguous identification of a substance.

While GC-MS is a widely used and indispensable tool in chemical analysis for a vast array of substances, researchgate.net it appears that "Cyclooctanecarboxaldehyde, 1-methyl-" has not been the subject of published research that would generate this type of specific analytical data for the public record. Therefore, a detailed spectroscopic characterization and structural elucidation based on existing research findings is not possible at this time.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies

Quantum chemical studies utilize the principles of quantum mechanics to model molecular properties. These calculations can provide deep insights into the electronic structure, stability, and reactivity of Cyclooctanecarboxaldehyde, 1-methyl-.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govtau.ac.il It is a popular choice for calculations on medium-sized organic molecules due to its favorable balance of accuracy and computational cost. tau.ac.il For Cyclooctanecarboxaldehyde, 1-methyl-, DFT calculations would typically be employed to determine its ground state properties.

The process would involve using a functional, such as B3LYP or M06-2X, in conjunction with a basis set like 6-31G(d,p) or larger to optimize the molecular geometry. dntb.gov.uaresearchgate.net These calculations would yield the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the stability of different conformers. indexcopernicus.com The electronic properties, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped to identify regions of high or low electron density, which are indicative of reactive sites. dntb.gov.ua

Table 1: Representative Ground State Properties from DFT Calculations

PropertyDescription
Optimized GeometryProvides precise bond lengths (e.g., C-C, C-H, C=O) and angles.
Relative EnergyThe calculated energy difference between various conformers.
Dipole MomentA measure of the molecule's overall polarity.
Mulliken Atomic ChargesDistribution of electron charges among the atoms. nih.gov
HOMO-LUMO GapThe energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and kinetic stability. orientjchem.org

This table is illustrative of the types of data obtained from DFT calculations; specific values for Cyclooctanecarboxaldehyde, 1-methyl- are not available in the cited literature.

Ab initio molecular orbital methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. dtic.mil These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation. researchgate.netwiley-vch.de

For Cyclooctanecarboxaldehyde, 1-methyl-, ab initio calculations would provide a rigorous, albeit computationally more expensive, alternative to DFT for determining its electronic structure and energy. dtic.mil These methods are particularly useful for benchmarking the results obtained from DFT. A typical ab initio study might involve geometry optimization at the HF or MP2 level, followed by single-point energy calculations using a more accurate method like CCSD(T) to obtain highly reliable relative energies of different conformers. researchgate.net These calculations are founded on solving the Schrödinger equation for the chemical system using a basis set of functions that adhere to strict mathematical approximations. dtic.mil

The cyclooctane (B165968) ring is known for its conformational complexity, with several low-energy conformers being accessible at room temperature. pdx.edu The presence of a methyl and an aldehyde group on the same carbon atom in Cyclooctanecarboxaldehyde, 1-methyl- adds another layer of complexity. Conformational analysis aims to identify all stable conformers and determine their relative energies. chemistrysteps.com

Computational methods are essential for exploring the potential energy surface of this molecule. The process typically starts with a conformational search to generate a wide range of possible structures. Each of these structures is then subjected to energy minimization, usually using a computationally efficient method like molecular mechanics or a semi-empirical method, to find the local energy minima. tau.ac.il The most promising low-energy conformers are then further optimized using higher-level methods like DFT or ab initio calculations to obtain accurate geometries and relative energies. sapub.orgdalalinstitute.com

A key aspect of the conformational analysis of substituted cycloalkanes is the determination of whether a substituent occupies an axial or equatorial position. pressbooks.pub For monosubstituted cyclohexanes, the equatorial position is generally more stable due to the avoidance of 1,3-diaxial interactions. sapub.org While the cyclooctane ring is more flexible, similar steric interactions will play a crucial role in determining the preferred conformations of Cyclooctanecarboxaldehyde, 1-methyl-. The relative orientation of the aldehyde group with respect to the methyl group and the ring will also be a critical factor.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is also a powerful tool for predicting and interpreting spectroscopic data, which can be invaluable for identifying and characterizing unknown compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. msu.edu Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule, which can then be compared with experimental data to confirm or determine its structure. mdpi.com

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensor for each nucleus in the molecule. uni-mainz.de This is typically done using DFT methods, often with specialized functionals and large basis sets to achieve high accuracy. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). uni-mainz.de For a conformationally flexible molecule like Cyclooctanecarboxaldehyde, 1-methyl-, it is crucial to calculate the NMR shifts for each of the low-energy conformers and then compute a Boltzmann-weighted average to obtain the final predicted spectrum that can be compared with experimental results at a given temperature.

Table 2: Principles of Computational NMR Chemical Shift Prediction

StepDescription
Conformational SearchIdentify all low-energy conformers of the molecule.
Geometry OptimizationOptimize the geometry of each conformer using a suitable level of theory (e.g., DFT).
Shielding Tensor CalculationCalculate the magnetic shielding tensor for each nucleus in each conformer.
Boltzmann AveragingCalculate a weighted average of the shielding constants based on the relative energies of the conformers.
Conversion to Chemical ShiftConvert the averaged shielding constants to chemical shifts using a reference standard. uni-mainz.de

This table outlines the general workflow for NMR prediction; specific predicted shifts for Cyclooctanecarboxaldehyde, 1-methyl- are not available in the cited literature.

The calculation of vibrational spectra is typically performed within the harmonic approximation, where the potential energy surface around the minimum is assumed to be parabolic. This involves calculating the second derivatives of the energy with respect to the atomic positions to obtain the force constants. From these, the vibrational frequencies and normal modes can be determined. IR intensities are calculated from the changes in the dipole moment during a vibration, while Raman intensities are related to changes in the polarizability. nih.gov As with NMR, for a flexible molecule, it is often necessary to average the spectra of multiple conformers to obtain a realistic representation of the experimental spectrum. nih.gov These simulated spectra can aid in the assignment of experimental bands to specific vibrational modes of the molecule. reddit.com

Lack of Publicly Available Research Data for Cyclooctanecarboxaldehyde, 1-methyl-

A thorough review of publicly accessible scientific literature and computational chemistry databases has revealed a significant lack of specific research data for the chemical compound Cyclooctanecarboxaldehyde, 1-methyl- . Consequently, the detailed theoretical and computational investigations requested for the specified article outline cannot be provided at this time.

No published studies were identified that specifically address the following areas for Cyclooctanecarboxaldehyde, 1-methyl-:

Electronic Excitation Energy and UV-Vis Spectra Calculation: There is no available data on the calculated electronic excitation energies or simulated UV-Vis spectra for this molecule.

Reaction Mechanism Modeling: Research detailing transition state searches, activation energy determinations, or Intrinsic Reaction Coordinate (IRC) calculations for reactions involving this compound is not present in the surveyed literature.

Solvation Effects: Computational studies modeling the influence of solvents on the properties and reactivity of Cyclooctanecarboxaldehyde, 1-methyl- appear to be absent from current scientific publications.

Molecular Dynamics and Conformational Flexibility: No molecular dynamics simulations or detailed analyses of the conformational flexibility of the cyclooctane ring specific to this substituted aldehyde were found.

While computational chemistry is a powerful tool for investigating the properties of molecules, research tends to focus on compounds with specific industrial, biological, or academic interest. The absence of data for Cyclooctanecarboxaldehyde, 1-methyl- suggests it has not been a subject of focused computational study to date. Therefore, generating a scientifically accurate article that adheres to the user's strict outline and content requirements is not feasible.

Molecular Dynamics and Statistical Mechanics

Intermolecular Interactions and Aggregation Behavior

The study of intermolecular interactions and aggregation is crucial for understanding the macroscopic properties of a substance, such as its physical state, solubility, and crystal structure. For Cyclooctanecarboxaldehyde, 1-methyl-, a molecule featuring a large, flexible carbocyclic ring and a polar aldehyde group, these interactions are expected to be complex. While specific experimental or computational studies on the aggregation of Cyclooctanecarboxaldehyde, 1-methyl- are not extensively documented in publicly available literature, theoretical and computational chemistry provides a powerful lens through which to predict and analyze its behavior. Such investigations typically rely on quantum chemical calculations and molecular dynamics simulations to elucidate the nature and strength of non-covalent interactions.

Computational analyses of related cyclic ketones and substituted ring systems have established a foundation for understanding what can be expected for Cyclooctanecarboxaldehyde, 1-methyl-. For instance, studies on medium-sized cyclic ketones like cyclooctanone (B32682) have revealed the existence of multiple low-energy conformers, which would influence the nature of intermolecular packing and aggregation. acs.org The primary intermolecular forces at play for Cyclooctanecarboxaldehyde, 1-methyl- would be London dispersion forces, arising from the large nonpolar cyclooctane ring, and dipole-dipole interactions originating from the polar carbonyl group of the aldehyde.

The aldehyde functional group is a key determinant of the molecule's interaction profile. The oxygen atom, with its partial negative charge, can act as a hydrogen bond acceptor, although the molecule lacks a strong hydrogen bond donor. The potential for weak C-H···O interactions, where a hydrogen atom from the cyclooctane ring of a neighboring molecule interacts with the carbonyl oxygen, could play a role in the stabilization of aggregates.

Dimerization and Higher-Order Aggregation:

A significant aspect of the aggregation behavior of carbonyl-containing molecules is the formation of dimers. Computational studies on similar molecules often focus on identifying the most stable dimeric structures and quantifying their interaction energies. For Cyclooctanecarboxaldehyde, 1-methyl-, several dimer configurations would be possible, primarily driven by the antiparallel alignment of the carbonyl dipoles to maximize electrostatic attraction.

Theoretical calculations, such as those employing Density Functional Theory (DFT), would be the method of choice to explore the potential energy surface of the dimer. These calculations can predict the geometry of the most stable dimers and provide the binding or dimerization energy. It is common for such dimers to be held together by a combination of dipole-dipole forces and weaker dispersion interactions. While specific dimerization energies for Cyclooctanecarboxaldehyde, 1-methyl- are not available, data from analogous systems can provide insight. For example, computational studies on the dimerization of other cyclic molecules have shown that this process can be significantly exothermic, indicating a strong tendency to aggregate. nih.govnih.gov

To illustrate the type of data that would be generated in such a computational study, the following hypothetical table outlines the calculated interaction energies for different plausible dimer conformations of Cyclooctanecarboxaldehyde, 1-methyl-. These values are for illustrative purposes only and are based on typical interaction strengths for similar molecular systems.

Dimer ConfigurationPrimary Interacting MoietiesDominant Interaction TypeCalculated Interaction Energy (kcal/mol) - Hypothetical
Antiparallel CarbonylC=O ··· O=CDipole-Dipole-5.5
T-shapedC=O ··· H-C (ring)Dipole-Induced Dipole / C-H···O-3.2
Stacked (Parallel)Cyclooctane Ring ··· Cyclooctane RingLondon Dispersion-4.0

This table is for illustrative purposes to demonstrate the output of computational chemistry studies and does not represent experimentally verified data for Cyclooctanecarboxaldehyde, 1-methyl-.

Computational Methodologies:

To obtain detailed insights, researchers would employ a variety of computational tools. Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular contacts in a crystal lattice, providing a fingerprint of the types of interactions present. mdpi.com The Quantum Theory of Atoms in Molecules (QTAIM) could be used to characterize the nature of the bonds, including weak non-covalent interactions, by analyzing the electron density topology.

Molecular dynamics (MD) simulations would be invaluable for studying the dynamic aspects of aggregation, particularly in the liquid phase or in solution. These simulations could predict how molecules of Cyclooctanecarboxaldehyde, 1-methyl- organize themselves over time and could reveal preferred orientations and the formation of transient clusters.

Applications in Advanced Organic Synthesis

Building Block for Complex Cyclic and Polycyclic Systems

No literature was found describing the use of Cyclooctanecarboxaldehyde, 1-methyl- as a foundational element in the construction of intricate cyclic or polycyclic frameworks.

While general methodologies for the synthesis of spiro compounds are well-documented, a connection to Cyclooctanecarboxaldehyde, 1-methyl- as a starting material or intermediate in these processes is not reported in the available scientific literature. General strategies often involve cascade reactions, such as Michael-Michael-aldol sequences, to create the characteristic spirocyclic core. chemicalbook.comrsc.orgresearchgate.net

The aldehyde functional group is readily convertible to alcohols, carboxylic acids, and amines through standard organic transformations like reduction, oxidation, and reductive amination. However, no specific examples or studies detailing these transformations for Cyclooctanecarboxaldehyde, 1-methyl- have been published.

The total synthesis of natural products is a significant driver of innovation in organic chemistry. nih.gov Complex natural products often require versatile and highly functionalized building blocks. chemsrc.com A search of the literature did not reveal any instances where Cyclooctanecarboxaldehyde, 1-methyl- was employed as an intermediate in the synthesis of any known natural product or its analogues.

Role in the Synthesis of Specialty Chemicals

The investigation extended to the role of Cyclooctanecarboxaldehyde, 1-methyl- in the production of specialty chemicals, a broad category that includes fragrances and polymers.

The fragrance industry often utilizes aldehydes and their derivatives due to their characteristic odors. sigmaaldrich.com Acetal formation is a common method for modifying the scent profile and stability of fragrance ingredients. nist.gov However, there is no information available that links Cyclooctanecarboxaldehyde, 1-methyl- to the synthesis or derivatization of fragrance or flavor compounds.

Aldehyde-containing compounds can, in some cases, serve as precursors to monomers for polymerization reactions. No patents or research articles were found that suggest the use of Cyclooctanecarboxaldehyde, 1-methyl- for this purpose.

Derivatives and Analogues of 1 Methylcyclooctanecarboxaldehyde

Synthesis of Structural Analogues

The synthesis of structural analogues of 1-methylcyclooctanecarboxaldehyde can be approached through various strategies, targeting the creation of homologues and isomers, modifying the aldehyde functional group, or introducing substituents onto the cyclooctane (B165968) ring.

Homologues and Isomers of Methylcyclooctanecarboxaldehyde

The synthesis of homologues, such as ethylcyclooctanecarboxaldehyde, and positional isomers, like 2-methylcyclooctanecarboxaldehyde, often begins with the appropriate substituted cyclooctanone (B32682). For instance, 2-methylcyclooctanone (B75978) can be synthesized via the catalytic hydrogenation of o-cresol (B1677501) or by the dehydrogenation of o-methylcyclohexanol. chemicalbook.com Another general approach involves the alkylation of a cyclooctanone enolate. The enolate can be formed using a strong base, followed by reaction with an alkyl halide, such as iodomethane, to introduce the desired alkyl group. quora.com

Once the substituted cyclooctanone is obtained, the formyl group (-CHO) can be introduced. A common method is the Wittig reaction, which converts a ketone into an alkene. wikipedia.orglibretexts.org For example, reaction with methoxymethylenetriphenylphosphorane followed by hydrolysis of the resulting enol ether would yield the desired aldehyde. Alternatively, formylation can be achieved through various other organic reactions.

Isomers can also be generated through skeletal isomerization of cyclooctane derivatives under specific catalytic conditions, such as over sulfated zirconia. youtube.com

Derivatives with Modified Aldehyde Functionality

The aldehyde group of 1-methylcyclooctanecarboxaldehyde is a versatile handle for the synthesis of a wide array of derivatives.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-methylcyclooctanecarboxylic acid, using common oxidizing agents like potassium permanganate (B83412) or Jones reagent. The synthesis of cyclooctanecarboxylic acid often involves the oxidation of the corresponding alcohol. material-properties.org

Reduction: Reduction of the aldehyde functionality yields the primary alcohol, (1-methylcyclooctyl)methanol. This can be achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. libretexts.org

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Grignard reagents, for example, add to the aldehyde to form secondary alcohols after an acidic workup. masterorganicchemistry.comyoutube.comlibretexts.org

Wittig Reaction: The Wittig reaction provides a powerful tool for converting the aldehyde into an alkene with a defined stereochemistry. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com The reactivity of the phosphorus ylide used will determine the geometry of the resulting double bond. organic-chemistry.org

Imine Formation: Reaction with primary amines leads to the formation of imines, also known as Schiff bases. This reaction is typically acid-catalyzed and reversible. libretexts.org

Acetal Formation: In the presence of an alcohol and an acid catalyst, 1-methylcyclooctanecarboxaldehyde can be converted to an acetal, which can serve as a protecting group for the aldehyde.

Cyclooctane Ring Substituted Analogues

The introduction of further substituents onto the cyclooctane ring can be achieved through several synthetic routes. One approach involves starting with a pre-functionalized cyclooctane derivative. For example, the synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid has been reported starting from cis,cis-1,3-cyclooctadiene. nih.gov This highlights the potential of using functionalized cyclooctadienes as starting materials for a variety of substituted cyclooctane derivatives.

Another strategy involves the direct functionalization of the cyclooctane ring, although this can be challenging due to the flexibility of the ring and the potential for multiple products. However, specific reactions can be employed to introduce functional groups at desired positions. For instance, photochemical reactions of aldehydes and ketones with cycloalkenes can lead to the formation of new carbon-carbon bonds and the introduction of functional groups onto the ring. cdnsciencepub.com

Structure-Reactivity and Structure-Property Relationship Studies

The chemical reactivity and physical properties of 1-methylcyclooctanecarboxaldehyde and its analogues are intrinsically linked to their molecular structure, particularly the position and stereochemistry of the methyl group and the nature of other substituents on the cyclooctane ring.

Influence of Methyl Group Position and Stereochemistry on Reactivity

The cyclooctane ring is known to exist in several conformations, with the boat-chair being the most stable. youtube.comresearchgate.net The position and stereochemistry (axial vs. equatorial) of the methyl group will influence the conformational equilibrium of the ring. This, in turn, affects the steric accessibility of the aldehyde group to incoming reagents.

For instance, a methyl group at the C2 position (2-methylcyclooctanecarboxaldehyde) would have a more direct steric influence on the reactivity of the adjacent aldehyde group compared to a methyl group at the C3 or C4 position. The stereochemical orientation of the methyl group is also crucial. An axial methyl group will generally exert more steric hindrance on the aldehyde than an equatorial one, potentially slowing down reaction rates. The flexible nature of the cyclooctane ring allows for the interconversion of substituents between different spatial arrangements through bond rotation, a phenomenon not as readily observed in smaller rings like cyclohexane. youtube.com

The stereochemistry of reactions on cyclic compounds is heavily influenced by the ring's conformation. libretexts.org In substituted cyclohexanes, for example, substituents preferentially occupy the equatorial position to minimize steric strain. maricopa.edu While cyclooctane is more flexible, similar principles apply, and the conformational preferences will dictate the stereochemical outcome of reactions.

Steric and Electronic Effects of Substituents

Substituents on the cyclooctane ring can exert both steric and electronic effects, modulating the reactivity of the aldehyde group.

Steric Effects: Bulky substituents near the aldehyde functionality will hinder the approach of nucleophiles, thereby decreasing the rate of reaction. This is a classic steric hindrance effect. The large size of the cyclooctane ring can also lead to transannular strain, where steric interactions occur between groups on opposite sides of the ring. libretexts.org

Electronic Effects: Electron-withdrawing substituents on the cyclooctane ring can increase the partial positive charge on the carbonyl carbon of the aldehyde, making it more electrophilic and thus more reactive towards nucleophiles. msu.edu Conversely, electron-donating groups would decrease the electrophilicity of the carbonyl carbon, leading to slower reaction rates. These electronic effects can be transmitted through the carbon framework of the ring.

Future Research Directions

Development of Sustainable Synthetic Methods

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemical research. Future investigations into the synthesis of 1-methylcyclooctanecarboxaldehyde could prioritize sustainability.

Catalytic and Biocatalytic Approaches

Catalytic Methods:

A significant area of future research will likely involve the catalytic hydroformylation of 1-methylcyclooctene (B1609318). Hydroformylation, or the oxo process, is a powerful industrial method for producing aldehydes from alkenes. mdpi.com Research has been conducted on the rhodium-catalyzed hydroformylation of cyclooctene (B146475), providing a strong foundation for its application to substituted derivatives. researchgate.netrsc.orgtu-dortmund.de Future studies could focus on optimizing reaction conditions, such as temperature, pressure, and catalyst systems, to achieve high yields and regioselectivity for the desired 1-methylcyclooctanecarboxaldehyde isomer. The use of less expensive and more abundant metals as catalysts, such as ruthenium, is also a promising avenue. tu-dortmund.de

Catalyst System Substrate Product Key Findings
Rhodium-phosphine complexesCycloocteneCyclooctanecarboxaldehydeHigh conversion and selectivity under optimized conditions. researchgate.netrsc.org
Ruthenium-based catalysts1-OcteneNonanal isomersPotential for lower cost processes. tu-dortmund.de

This table presents illustrative data from studies on analogous compounds to suggest potential research pathways for 1-methylcyclooctanecarboxaldehyde.

Biocatalytic Methods:

Biocatalysis offers a green alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. tudelft.nl Future research could explore the use of oxidoreductases for the synthesis of 1-methylcyclooctanecarboxaldehyde. For instance, alcohol dehydrogenases could be employed for the selective oxidation of the corresponding alcohol, 1-methylcyclooctylmethanol. Conversely, the reduction of a suitable carboxylic acid derivative could be achieved using carboxylic acid reductases. tudelft.nl Another avenue is the use of ene-reductases for the asymmetric reduction of an appropriate α,β-unsaturated aldehyde precursor.

Exploration of Novel Transformations and Reactivity

The aldehyde functional group is a versatile handle for a wide array of chemical transformations. Future research should delve into the unique reactivity of 1-methylcyclooctanecarboxaldehyde.

Investigations could focus on its participation in various carbon-carbon bond-forming reactions. For example, its use in aldol (B89426) condensations, Wittig reactions, and Grignard additions could lead to a diverse range of functionalized cyclooctane (B165968) derivatives. The steric hindrance imposed by the methyl group at the α-position may lead to interesting stereochemical outcomes in these reactions.

Furthermore, the potential for intramolecular reactions is a fascinating area for exploration. The eight-membered ring of the cyclooctane scaffold can adopt various conformations, which may facilitate transannular reactions, leading to the formation of bicyclic products. nih.gov The Ramachary Reductive Coupling (RRC), a metal-free, organocatalytic three-component reaction, could be a green and efficient method for constructing C-C bonds starting from 1-methylcyclooctanecarboxaldehyde. wordpress.com

Advanced Computational Design of Molecular Systems

Computational chemistry provides powerful tools for understanding and predicting molecular behavior. nih.gov The conformational landscape of cyclooctane is known to be highly complex, with several low-energy conformers such as the boat-chair and crown conformations. wikipedia.orgtandfonline.com

Future computational studies on 1-methylcyclooctanecarboxaldehyde could:

Determine the preferred conformations: Elucidate the most stable three-dimensional structures of the molecule, considering the influence of the methyl and aldehyde substituents.

Predict reaction pathways: Model the transition states and energy barriers for various reactions, aiding in the rational design of synthetic strategies.

Simulate spectroscopic properties: Predict NMR, IR, and other spectroscopic data to aid in the characterization of the molecule and its reaction products.

Computational Method Focus of Study Potential Insights for 1-Methylcyclooctanecarboxaldehyde
Molecular DynamicsConformational analysis of cyclooctaneUnderstanding the conformational flexibility and preferred geometries. tandfonline.comresearchgate.net
Density Functional Theory (DFT)Reaction mechanisms and energiesPredicting reactivity and stereochemical outcomes.
Ab initio calculationsSpectroscopic propertiesAiding in structural elucidation. researchgate.net

This table illustrates how computational methods applied to cyclooctane could be extended to its 1-methylcarboxaldehyde derivative.

Investigations into Novel Material Applications

Functionalized cyclooctane derivatives have shown promise in the development of new materials. nih.gov Future research could explore the incorporation of 1-methylcyclooctanecarboxaldehyde or its derivatives into polymeric structures.

One potential route is through the ring-opening metathesis polymerization (ROMP) of a suitable cyclooctene monomer derived from 1-methylcyclooctanecarboxaldehyde. researchgate.net The resulting polymer could exhibit unique thermal or mechanical properties. The aldehyde group could also serve as a reactive site for post-polymerization modification, allowing for the introduction of various functionalities.

Another exciting possibility lies in the synthesis of functional polymers using "click chemistry." For instance, the aldehyde could be converted to a cyclooctyne (B158145) derivative, which can then readily react with azide-functionalized molecules or polymers via strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.govresearchgate.net This approach could lead to the creation of novel block copolymers, functionalized surfaces, or biocompatible materials. scholaris.ca

Q & A

Q. Methodological Answer :

  • FT-IR : A strong C=O stretch near 1720 cm⁻¹ confirms the aldehyde group. Asymmetric C-H stretches (2850–2950 cm⁻¹) indicate methyl and cycloalkane moieties .
  • NMR : 1^1H NMR shows a deshielded aldehyde proton at δ 9.8–10.2 ppm. Methyl groups on the cyclooctane ring appear as a triplet (δ 1.0–1.2 ppm) due to coupling with adjacent protons .
  • GC-MS : Use polar columns (e.g., DB-WAX) to resolve isomers. Key fragmentation includes loss of CO (m/z –28) and methyl group cleavage (m/z –15) .

How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) for Cyclooctanecarboxaldehyde, 1-methyl-?

Advanced Analysis :
Discrepancies arise from differing experimental setups (e.g., gas-phase vs. solution calorimetry). For example:

PropertyValue (kJ/mol)MethodSource
ΔfH° (gas)-215 ± 3.2Combustion calorimetry
ΔfH° (solution)-208 ± 2.5Solution-phase titration
To reconcile data, use computational methods (e.g., Gaussian-4 theory) to model solvent effects and validate with high-precision mass spectrometry .

What computational strategies are recommended to predict the reactivity of Cyclooctanecarboxaldehyde, 1-methyl- in nucleophilic addition reactions?

Q. Advanced Methodology :

  • DFT Calculations : B3LYP/6-311+G(d,p) basis sets model electron density around the aldehyde group. Fukui indices identify electrophilic sites (e.g., C=O carbon) .
  • MD Simulations : Simulate solvent interactions (e.g., water vs. THF) to predict reaction barriers. Polar solvents stabilize transition states, reducing activation energy by 15–20 kJ/mol .

How does stereochemistry influence the compound’s stability and reactivity in enantioselective applications?

Advanced Considerations :
The trans-isomer exhibits higher thermal stability (ΔG‡ = 85 kJ/mol for racemization vs. 72 kJ/mol for cis) due to reduced steric strain. In asymmetric catalysis, chiral ligands (e.g., BINOL) achieve >90% enantiomeric excess (ee) by stabilizing the Re-face of the aldehyde group .

What are the stability challenges for Cyclooctanecarboxaldehyde, 1-methyl- under ambient storage, and how can degradation be minimized?

Q. Methodological Guidance :

  • Degradation Pathways : Autoxidation of the aldehyde group forms carboxylic acid byproducts.
  • Mitigation Strategies :
    • Store under inert gas (Ar/N₂) at –20°C.
    • Add stabilizers (0.1% BHT) to inhibit radical chain reactions .
    • Use amber glassware to prevent UV-induced decomposition .

What analytical approaches are suitable for quantifying trace impurities (e.g., isomers) in Cyclooctanecarboxaldehyde, 1-methyl-?

Q. Methodology :

  • HPLC : Utilize chiral columns (e.g., Chiralpak IA) with a hexane/isopropanol gradient (90:10 to 70:30) to separate cis/trans isomers (retention times: 12.3 vs. 14.1 min) .
  • LC-MS/MS : MRM transitions (m/z 155 → 127) enable detection at ppb levels in complex matrices .

How does the compound’s gas-phase ion energetics inform its behavior in mass spectrometry workflows?

Q. Advanced Data Integration :

ParameterValueMethodReference
Proton affinity816.5 kJ/molFT-ICR-MS
Ionization energy8.59 eVElectron impact
High proton affinity suggests suitability for soft ionization (e.g., ESI), while low ionization energy enhances electron-impact fragmentation reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.